2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile
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Overview
Description
2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile is a heterocyclic compound featuring a benzimidazole core Benzimidazoles are known for their diverse biological activities and are integral in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile typically involves the condensation of o-phenylenediamine with cyanoacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The general reaction conditions include:
Reactants: o-Phenylenediamine and cyanoacetic acid.
Catalyst: Acidic catalyst such as hydrochloric acid.
Solvent: Ethanol or water.
Temperature: Reflux conditions (around 80-100°C).
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing impurities and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, converting the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles like amines or alcohols replace the cyano group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of 2-(2-amino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile.
Substitution: Formation of 2-(2-alkylamino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of various heterocyclic systems, which are valuable in drug discovery and development.
Biology
The compound exhibits potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are investigated for their efficacy in treating infections, cancer, and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins by binding to bacterial ribosomes. In anticancer applications, it could induce apoptosis in cancer cells by interacting with DNA or key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetamide: Similar structure but with an amide group instead of a nitrile.
2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propionitrile: Similar structure with an additional methyl group on the acetonitrile moiety.
2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)benzonitrile: Similar structure with a benzene ring attached to the nitrile group.
Uniqueness
The unique feature of 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted synthetic and pharmacological applications.
Properties
IUPAC Name |
2-(2-oxo-3H-benzimidazol-1-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13/h1-4H,6H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLIXJRKCIZTGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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